![molecular formula C8H6BrF2NO B3034687 2-bromo-N-(3,4-difluorophenyl)acetamide CAS No. 206993-29-5](/img/structure/B3034687.png)
2-bromo-N-(3,4-difluorophenyl)acetamide
Overview
Description
“2-bromo-N-(3,4-difluorophenyl)acetamide” is a synthetic organic compound . It belongs to the category of amides.
Synthesis Analysis
While specific synthesis methods for “2-bromo-N-(3,4-difluorophenyl)acetamide” were not found, recent investigations into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives have been reported . These investigations may provide insights into potential synthesis methods for similar compounds.Molecular Structure Analysis
The molecular formula of “2-bromo-N-(3,4-difluorophenyl)acetamide” is C8H6BrF2NO . The InChI code is 1S/C8H6BrF2NO/c1-4(13)12-8-3-7(11)6(10)2-5(8)9/h2-3H,1H3,(H,12,13) .Physical And Chemical Properties Analysis
The molecular weight of “2-bromo-N-(3,4-difluorophenyl)acetamide” is 250.04 g/mol . The compound is a solid at room temperature .Scientific Research Applications
Photophysics and Photochemistry
- Photoactive Properties : In solution, this compound exhibits photoactivity. Researchers investigate its behavior in the crystalline state . Understanding its photo-induced structural changes is crucial for applications like optical switches and sensors.
Supramolecular Chemistry
- Hydrogen Bonding Networks : The amide–amide interaction in 2-bromo-N-(3,4-difluorophenyl)acetamide forms 1D chains in the crystal lattice . Researchers study these interactions for designing supramolecular assemblies and functional materials.
Safety and Hazards
Safety information for “2-bromo-N-(3,4-difluorophenyl)acetamide” indicates that it should be handled under inert gas . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source . Contact with air and water should be avoided due to the risk of violent reaction and possible flash fire .
properties
IUPAC Name |
2-bromo-N-(3,4-difluorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO/c9-4-8(13)12-5-1-2-6(10)7(11)3-5/h1-3H,4H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXQVWQSUBGVKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CBr)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3,4-difluorophenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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